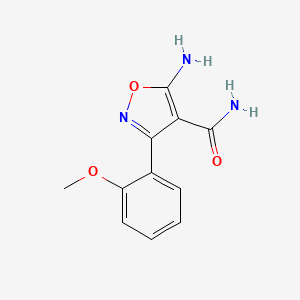

5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-3-(2-methoxyphenyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-16-7-5-3-2-4-6(7)9-8(10(12)15)11(13)17-14-9/h2-5H,13H2,1H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRANJDFVQLZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of a strategic approach to the synthesis of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide, a substituted isoxazole of significant interest in medicinal chemistry and drug discovery. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This document details a plausible and robust synthetic pathway, grounded in established chemical principles, designed for researchers and professionals in the fields of organic synthesis and pharmaceutical development. The proposed synthesis is a multi-step process commencing with readily available starting materials and culminating in the target compound. Each step is elucidated with mechanistic insights, procedural details, and safety considerations, ensuring a reproducible and scalable protocol.

Introduction and Strategic Overview

The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds. The specific substitution pattern of the target molecule, this compound, suggests its potential as a modulator of biological targets where the spatial arrangement of a hydrogen bond donor (amino and amide groups), a hydrogen bond acceptor (isoxazole nitrogen and oxygen, methoxy group), and an aromatic system is crucial for binding.

Our synthetic strategy is built upon a convergent approach, focusing on the reliable construction of the core isoxazole ring, followed by functional group manipulations to install the desired carboxamide. The key disconnection in our retrosynthetic analysis identifies a 4-cyano-5-aminoisoxazole intermediate, a versatile precursor for the final amidation step.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target compound is outlined below. The primary disconnection is the amide bond, leading back to the corresponding carboxylic acid or ester. The isoxazole ring is envisioned to be formed from an acyclic β-keto nitrile precursor.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway and Mechanistic Insights

The forward synthesis is designed as a three-step sequence:

-

Step 1: Synthesis of Ethyl 2-cyano-3-(2-methoxyphenyl)-3-oxopropanoate. This key intermediate is prepared via a Claisen condensation reaction between 2-methoxybenzoyl chloride and ethyl cyanoacetate. The reaction is typically base-mediated, with a non-nucleophilic base such as sodium ethoxide or sodium hydride being ideal to promote the formation of the enolate of ethyl cyanoacetate.

-

Step 2: Formation of Ethyl 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxylate. The isoxazole ring is constructed through the reaction of the β-keto nitrile intermediate with hydroxylamine. This reaction proceeds via a condensation to form an oxime, followed by an intramolecular cyclization with the nitrile group to yield the 5-aminoisoxazole.

-

Step 3: Amidation to Yield this compound. The final step involves the conversion of the ethyl ester to the primary carboxamide. This can be achieved through direct aminolysis with ammonia or by a two-step process of hydrolysis to the carboxylic acid followed by amide coupling.

Experimental Workflow

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of Ethyl 2-cyano-3-(2-methoxyphenyl)-3-oxopropanoate

-

Reagents and Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl cyanoacetate

-

2-Methoxybenzoyl chloride

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl cyanoacetate (1.0 eq) in anhydrous THF via the dropping funnel over 30 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-methoxybenzoyl chloride (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 1 M HCl at 0 °C until the evolution of gas ceases and the mixture is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of Ethyl 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxylate

-

Reagents and Materials:

-

Ethyl 2-cyano-3-(2-methoxyphenyl)-3-oxopropanoate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Reflux condenser

-

-

Procedure:

-

In a round-bottom flask, dissolve the crude ethyl 2-cyano-3-(2-methoxyphenyl)-3-oxopropanoate (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous mixture with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound

-

Reagents and Materials:

-

Ethyl 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxylate

-

Ammonia (7 N solution in methanol)

-

Pressure vessel (if heating is required)

-

-

Procedure (Direct Aminolysis):

-

Place the ethyl ester (1.0 eq) in a pressure vessel.

-

Add a solution of ammonia in methanol (excess).

-

Seal the vessel and heat to the appropriate temperature (e.g., 70-100 °C). The reaction progress should be monitored by LC-MS or TLC.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| Ethyl 2-cyano-3-(2-methoxyphenyl)-3-oxopropanoate | C13H13NO4 | 247.25 | Pale yellow oil |

| Ethyl 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxylate | C13H14N2O4 | 262.26 | White solid |

| This compound | C11H11N3O3 | 233.22 | Off-white solid |

Conclusion

The synthetic route detailed in this guide offers a reliable and scalable method for the preparation of this compound. The procedures are based on well-established chemical transformations and utilize readily available reagents. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

-

Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. National Institutes of Health (NIH). Available at: [Link]

-

General scheme for the preparation of 3-substituted isoxazole-4-carboxamide. ResearchGate. Available at: [Link]

-

Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Institutes of Health (NIH). Available at: [Link]

-

Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link]

-

Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. National Institutes of Health (NIH). Available at: [Link]

-

The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]

Sources

5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide provides a comprehensive analysis of the putative mechanism of action for this compound, a novel isoxazole derivative. While direct experimental data on this specific molecule is nascent, this document synthesizes current research on structurally analogous compounds to propose and detail its most probable biological targets and signaling pathways. We will explore its potential roles as a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, an activator of AMP-activated protein kinase (AMPK), and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling cascade. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for initiating further investigation and experimental validation.

Introduction to the Isoxazole Scaffold and the Subject Compound

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their wide array of biological activities.[1][2] The unique electronic and structural properties of the isoxazole ring enable it to interact with a variety of biological targets, leading to diverse pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.[1][3][4]

The subject of this guide, this compound, is a synthetic isoxazole derivative characterized by an amino group at the 5-position, a 2-methoxyphenyl substituent at the 3-position, and a carboxamide moiety at the 4-position. This specific arrangement of functional groups suggests a high potential for biological activity, likely through multiple mechanisms of action. This guide will elucidate the most probable of these mechanisms based on extensive analysis of peer-reviewed literature on analogous compounds.

Putative Mechanism of Action I: Modulation of AMPA Receptors

A significant body of evidence suggests that isoxazole-4-carboxamide derivatives are potent modulators of AMPA receptors, which are ionotropic glutamate receptors crucial for fast synaptic transmission in the central nervous system.[5][6] Overactivation of AMPA receptors is implicated in various neurological disorders, including epilepsy, chronic pain, and neurodegenerative diseases.[7]

The Causality of AMPA Receptor Modulation

Structurally similar isoxazole-4-carboxamide compounds have been shown to act as negative allosteric modulators (NAMs) of AMPA receptors.[7] This mode of action involves binding to a site on the receptor distinct from the glutamate binding site, which in turn alters the receptor's response to its natural ligand. Specifically, these NAMs can increase the rate of desensitization and/or deactivation of the receptor, thereby reducing the overall ion flow through the channel without completely blocking it.[5][7] This nuanced modulation is advantageous as it can dampen pathological hyperexcitability while preserving normal synaptic function.

Signaling Pathway

The proposed signaling pathway for the action of this compound on AMPA receptors is depicted below.

Caption: Putative negative allosteric modulation of AMPA receptors.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To validate the modulatory effects of this compound on AMPA receptors, a whole-cell patch-clamp electrophysiology assay is the gold standard.

Objective: To measure the effect of the compound on AMPA receptor-mediated currents in cultured neurons or HEK293 cells expressing specific AMPA receptor subunits.

Methodology:

-

Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) or HEK293 cells transfected with the desired AMPA receptor subunits (e.g., GluA1/GluA2).

-

Electrophysiological Recording:

-

Obtain whole-cell patch-clamp recordings from the cultured cells.

-

Perfuse the cells with an external solution containing a known concentration of an AMPA receptor agonist (e.g., glutamate or AMPA).

-

Apply the test compound at various concentrations to the perfusion solution.

-

Record the amplitude, rise time, and decay kinetics of the AMPA receptor-mediated currents in the presence and absence of the test compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current to determine the extent of inhibition or potentiation.

-

Analyze the decay kinetics to assess changes in receptor deactivation and desensitization.

-

Construct dose-response curves to determine the IC50 or EC50 of the compound.

-

Putative Mechanism of Action II: Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[8] Activation of AMPK has therapeutic potential for metabolic diseases such as type 2 diabetes and obesity, as well as for certain cancers.[8][9]

The Causality of AMPK Activation

Some isoxazole derivatives have been identified as activators of AMPK.[9] These compounds can enhance the phosphorylation of AMPK, leading to its activation.[9] Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.

Signaling Pathway

The proposed signaling pathway for the activation of AMPK by this compound is illustrated below.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Gene Assay

An NF-κB reporter gene assay is a robust method to screen for and characterize inhibitors of the NF-κB signaling pathway.

Objective: To measure the effect of the test compound on NF-κB-dependent gene transcription.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HeLa).

-

Transfect the cells with a reporter plasmid containing a luciferase or β-galactosidase gene under the control of an NF-κB response element.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of this compound.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce reporter gene expression.

-

-

Reporter Assay:

-

Lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase) using a suitable substrate.

-

-

Data Analysis:

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Calculate the percentage of inhibition of NF-κB activity at each compound concentration and determine the IC50 value.

-

Summary and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the existing body of literature on structurally related isoxazole derivatives provides a strong foundation for proposing several plausible biological activities. The most prominent of these are the negative allosteric modulation of AMPA receptors, activation of the AMPK signaling pathway, and inhibition of NF-κB-mediated transcription.

The experimental protocols detailed in this guide offer a clear roadmap for the systematic investigation and validation of these putative mechanisms. A multi-faceted approach, combining electrophysiology, biochemical assays, and cell-based reporter assays, will be essential to fully characterize the pharmacological profile of this promising compound. Further studies, including in vivo efficacy models and pharmacokinetic profiling, will be critical for its potential development as a therapeutic agent.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra07597a]

- Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40098572/]

- In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Ukaaz Publications. [URL: https://www.ukaazpublications.com/publications/special-issue-1-au-pharmacon-trips-2022/in-silico-studies-in-the-prediction-of-novel-isoxazole-derivatives-as-potentially-active-anticancer-agents.pdf]

- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. [URL: https://www.mdpi.com/1422-0067/26/5/2539]

- Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19902954/]

- Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32058049/]

- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11914041/]

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra07597a]

- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3829939/]

- Inhibitors of NF-kappaB Signaling: 785 and Counting. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17072328/]

- Novel Indazole Propionic Acid Derivatives as AMPK Activators. Request PDF. [URL: https://www.researchgate.

- In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. ResearchGate. [URL: https://www.researchgate.net/publication/366763529_In_silico_studies_in_the_prediction_of_novel_isoxazole_derivatives_as_potentially_active_anticancer_agents]

- Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate. [URL: https://www.researchgate.

- The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [URL: https://www.researchgate.

- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. ResearchGate. [URL: https://www.researchgate.

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325088/]

- AMP-activated Protein Kinase Activation by 5-aminoimidazole-4-carbox-amide-1-β-D-ribofuranoside (AICAR) Reduces Lipoteichoic Acid-Induced Lung Inflammation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23470928/]

- Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [URL: https://www.mdpi.com/1420-3049/21/9/1224]

- Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/388278241_Advances_in_isoxazole_chemistry_and_their_role_in_drug_discovery]

- State of the Art Regulation by AMPK-Targeting Molecules. Milano-Bicocca. [URL: https://www.mdpi.com/2072-6694/14/14/3394]

- In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Universidad Autónoma de Madrid. [URL: https://www.uam.

- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40012024/]

- Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. [URL: https://www.globalsciencebooks.info/Online/GSBOnline/images/2011/FPCM_5(SI1)/FPCM_5(SI1)76-90o.pdf]

- A review of isoxazole biological activity and present synthetic techniques. [URL: https://www.jcdronline.org/admin/Uploads/Files/64940c66099b2.pdf]

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5661]

- NF-κB Signaling | NF-kappaB Pathway. Selleck Chemicals. [URL: https://www.selleckchem.

- Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists. Request PDF. [URL: https://www.researchgate.net/publication/39335682_Discovery_of_3-Aryl-4-isoxazolecarboxamides_as_TGR5_Receptor_Agonists]

- Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. ResearchGate. [URL: https://www.researchgate.

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [URL: https://www.ijcmas.com/special/A%20Brief%20Review%20on%20Isoxazole%20Derivatives%20as%20Antibacterial%20Agents.pdf]

- AMPK Signaling Pathway: Regulation and Downstream Effects. YouTube. [URL: https://www.youtube.

- 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Rece. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/5-Nitroisoxazoles-in-SNAr-Reactions%3A-A-Novel-Chemo-Obydennov/1a0b3f5e3b5e4c1b9b8b0e3b1c1b3c1b1c1b3c1b]

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9455799/]

- NF kappa B Inhibitors. Santa Cruz Biotechnology. [URL: https://www.scbt.com/browse/nf-kappa-b-inhibitors/_/N-16d2lp5]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] As isoxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, rigorous structural confirmation is paramount.[1][3][4] This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this molecule. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret spectroscopic data for novel chemical entities.

Introduction: The Imperative for Spectroscopic Verification

The synthesis of novel isoxazole derivatives is a cornerstone of many modern drug discovery programs.[2] The compound this compound combines several key pharmacophores: a substituted aromatic ring, an isoxazole core, and primary amine and amide functionalities. This structural complexity necessitates a multi-faceted analytical approach to confirm its identity and purity. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering definitive proof of the covalent structure, functional groups present, and overall molecular weight.

This guide moves beyond a simple listing of data. It explains the rationale behind the experimental setups and provides a detailed interpretation of the resulting spectra, grounding the analysis in the fundamental principles of chemical physics. By understanding the why behind the data, researchers can apply these principles to other novel compounds, enhancing the robustness and reliability of their scientific findings.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a map of the different types of protons in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment; nearby electronegative atoms or unsaturated groups will "deshield" a proton, causing its signal to appear further downfield (at a higher ppm value).[5][6]

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to dissolve a wide range of compounds and its high boiling point make it suitable for many samples. More importantly, its residual proton signal does not obscure key regions of the spectrum, and it allows for the clear observation of exchangeable protons (like those in -NH₂ groups).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted reference standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[5]

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution, which is critical for resolving complex splitting patterns in the aromatic region.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16-64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans ensures that all protons have fully relaxed, allowing for accurate integration.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons corresponding to each peak.

The following table outlines the expected ¹H NMR signals for the target molecule. These predictions are based on established chemical shift ranges and data from structurally similar isoxazole-carboxamide derivatives.[7][8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~ 3.85 | s | 3H | -OCH₃ | Protons on a methoxy group attached to an aromatic ring typically appear in this region. The singlet multiplicity indicates no adjacent protons. |

| ~ 6.9 - 7.6 | m | 4H | Ar-H | The four protons on the 2-methoxyphenyl ring will show complex splitting patterns (m) due to ortho, meta, and para couplings. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing isoxazole ring.[9] |

| ~ 7.3 (broad s) | s (br) | 2H | -CONH₂ | Amide protons often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Their chemical shift can be variable.[10] |

| ~ 8.1 (broad s) | s (br) | 2H | -NH₂ (on isoxazole) | The amino group on the electron-deficient isoxazole ring is expected to be significantly deshielded, appearing far downfield. Broadness is due to exchange and quadrupolar effects. |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton.

The protocol is similar to that for ¹H NMR, with a few key differences in the acquisition parameters.

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.7 mL of DMSO-d₆) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The same spectrometer is used.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum where each unique carbon appears as a single line, simplifying interpretation.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A wider spectral width (e.g., 0-200 ppm) is used to encompass the full range of carbon chemical shifts.

-

The table below details the expected chemical shifts for each carbon atom in the molecule, based on additivity rules and data from related heterocyclic systems.[11][12][13]

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~ 56.0 | -OCH₃ | The methoxy carbon is typically found in this region. |

| ~ 95.0 | C4 (Isoxazole) | This carbon is adjacent to the electron-donating amino group and part of the heterocyclic ring. |

| ~ 112.0 | C3' or C5' (Aromatic) | Aromatic carbons ortho/para to the -OCH₃ group are shielded and appear upfield. |

| ~ 121.0 | C1' or C6' (Aromatic) | Aromatic carbons influenced by both the methoxy and isoxazole substituents. |

| ~ 132.0 | C4' (Aromatic) | Aromatic carbon meta to the -OCH₃ group. |

| ~ 157.0 | C2' (Aromatic) | The aromatic carbon directly attached to the electronegative oxygen of the methoxy group is significantly deshielded. |

| ~ 159.0 | C3 (Isoxazole) | Carbon at the junction of the aromatic and isoxazole rings. |

| ~ 162.0 | C5 (Isoxazole) | The carbon bearing the amino group is highly deshielded. |

| ~ 165.0 | -CONH₂ | The carbonyl carbon of the amide group is characteristically found at a very downfield chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[14] Specific bonds vibrate at characteristic frequencies, and when a molecule absorbs infrared radiation matching one of these frequencies, a peak is observed in the spectrum.

Modern ATR-IR is a simple and robust technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: First, run a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically performs the background subtraction and Fourier transformation to generate the final IR spectrum (plotted as % Transmittance vs. Wavenumber).

Based on the functional groups present, the following key absorption bands are expected.[15][16][17][18]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium-Strong | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) & Primary Amide (-CONH₂) |

| 3080 - 3010 | Weak-Medium | C-H Stretch | Aromatic C-H |

| ~ 2950 | Weak | C-H Stretch | Methyl (-OCH₃) |

| ~ 1670 | Strong | C=O Stretch (Amide I band) | Primary Amide (-CONH₂) |

| ~ 1620 | Strong | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium (multiple bands) | C=C & C=N Stretch | Aromatic Ring & Isoxazole Ring |

| ~ 1250 | Strong | C-O Stretch (asymmetric) | Aryl Ether (-O-CH₃) |

| ~ 1020 | Medium | C-O Stretch (symmetric) | Aryl Ether (-O-CH₃) |

The presence of strong peaks in the 3450-3300 cm⁻¹ region would be a clear indication of the N-H bonds of both the amine and amide groups. A very strong absorption around 1670 cm⁻¹ is the hallmark of the amide carbonyl group, while the strong peak around 1250 cm⁻¹ is characteristic of the aryl ether linkage.[19]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and providing structural information through the analysis of its fragmentation patterns.[20][21]

ESI is a soft ionization technique ideal for polar molecules like the one , as it typically produces an intact molecular ion with minimal fragmentation in the source.

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument for high-resolution mass measurement) via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the capillary needle, causing the solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are released as gas-phase ions.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The mass analyzer will separate the ions based on their m/z ratio. A high-resolution instrument can provide an exact mass measurement, which can be used to confirm the molecular formula.

-

Tandem MS (MS/MS): To induce fragmentation, the protonated molecular ion ([M+H]⁺) can be mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed to elucidate the structure.

-

Molecular Formula: C₁₁H₁₁N₃O₃

-

Monoisotopic Mass: 233.0795 g/mol

In a full-scan ESI-MS spectrum, the most prominent peak is expected to be the protonated molecular ion ([M+H]⁺) at m/z 234.0873 . The observation of this ion, particularly with a high-resolution measurement matching the calculated value, provides strong evidence for the compound's molecular formula.

Upon fragmentation (MS/MS), several characteristic losses can be predicted, providing further structural confirmation.[22][23][24]

Caption: Plausible ESI-MS/MS fragmentation pathway for the protonated molecule.

Interpretation of Fragmentation:

-

Loss of Ammonia (-NH₃): A common fragmentation pathway for primary amides or amines can lead to a peak at m/z 217.

-

Loss of the Carboxamide Radical (·CONH₂): Cleavage of the C-C bond between the isoxazole ring and the amide carbonyl can result in a significant fragment at m/z 190.

-

Loss of a Methyl Radical from the Ether (-·CH₃) followed by CO: While less common, fragmentation within the methoxyphenyl group can also occur. A more likely event is the loss of a methoxy radical (·OCH₃) to give a fragment at m/z 203.

-

Sequential Loss: The fragment at m/z 190 could further lose carbon monoxide (CO) to yield an ion at m/z 162, representing another stable fragment.

Conclusion

The combination of NMR, IR, and MS provides an unequivocal structural confirmation for this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of all key functional groups (amine, amide, aryl ether, and the heterocyclic core). Finally, high-resolution mass spectrometry validates the elemental composition, and its fragmentation pattern corroborates the proposed structure. The methodologies and interpretations outlined in this guide represent a robust, self-validating system for the characterization of this and other novel heterocyclic compounds, ensuring the scientific integrity required for advanced research and drug development.

References

-

Wikipedia. Infrared spectroscopy correlation table. Wikipedia. [Link]

-

ChemEurope. Infrared spectroscopy correlation table. chemeurope.com. [Link]

-

ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

-

University of California, Santa Cruz. Table of Characteristic IR Absorptions. [Link]

-

University of Calgary. Functional Groups (F.G.) & Infrared Spectroscopy (IR). [Link]

-

ResearchGate. (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

-

National Institutes of Health. Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

-

Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

-

Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

-

ACG Publications. Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. [Link]

-

National Institutes of Health. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

-

International Journal of Materials and Chemistry. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

ResearchGate. Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ResearchGate. [Link]

-

Defense Technical Information Center. Mass Spectrometry of Heterocyclic Compounds. [Link]

-

Wiley Online Library. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

-

National Institutes of Health. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]

-

ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. [Link]

-

ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]

-

MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

-

National Institutes of Health. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

-

National Institutes of Health. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. [Link]

-

National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

-

PubMed. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. [Link]

-

PubMed. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. DSpace [dr.lib.iastate.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.ualberta.ca [chem.ualberta.ca]

- 15. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 16. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 19. mdpi.com [mdpi.com]

- 20. article.sapub.org [article.sapub.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. apps.dtic.mil [apps.dtic.mil]

biological activity of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide

An In-Depth Technical Guide to the Biological Activity of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the potential biological activities of a specific derivative, this compound. Drawing upon the established biological profiles of structurally related isoxazole-4-carboxamides, this document outlines a strategic approach to the synthesis, characterization, and biological evaluation of this compound. It serves as a roadmap for researchers and drug development professionals interested in exploring its therapeutic potential, detailing methodologies for assessing its anticancer, anti-inflammatory, and immunomodulatory properties. This guide emphasizes a rationale-driven experimental design, from initial in vitro screenings to more complex in vivo studies, to elucidate the compound's mechanism of action and structure-activity relationships.

Introduction: The Therapeutic Potential of the Isoxazole Nucleus

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, a configuration that imparts unique physicochemical properties and diverse biological activities.[1] The isoxazole ring system is a versatile scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antibacterial activities.[2] The inherent stability and synthetic tractability of the isoxazole core allow for extensive functionalization, enabling the fine-tuning of biological activity and pharmacokinetic properties.

The 4-carboxamide substituent on the isoxazole ring is a particularly important feature, as it can participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and specificity. Several isoxazole-4-carboxamide derivatives have been investigated for their therapeutic potential. For instance, some derivatives have shown promise as modulators of AMPA receptors, which are implicated in pain and neurological disorders.[3] Others have been explored as prodrugs for anti-inflammatory agents.[4] Given the established biological significance of the isoxazole-4-carboxamide core, this compound represents a promising candidate for further investigation. The presence of the 2-methoxyphenyl group at the 3-position and the amino group at the 5-position are expected to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities.

Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established methods for similar isoxazole derivatives.[5] A potential multi-step synthesis is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of Ethyl 2-cyano-3-(2-methoxyphenyl)-3-oxopropanoate (Intermediate A). To a solution of ethyl cyanoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added portion-wise at 0°C. After stirring for 30 minutes, 2-methoxybenzoyl chloride is added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Step 2: Synthesis of Ethyl 5-amino-3-(2-methoxyphenyl)isoxazole-4-carboxylate (Intermediate B). Intermediate A is dissolved in ethanol, and hydroxylamine hydrochloride and a base (e.g., sodium acetate) are added. The mixture is heated at reflux for several hours. After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound (Final Product). Intermediate B is treated with a solution of ammonia in methanol in a sealed tube and heated. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to afford the final product.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

-

Infrared (IR) Spectroscopy: To identify functional groups.

In Vitro Biological Activity Screening

Based on the known activities of related isoxazole derivatives, a tiered screening approach is recommended to evaluate the biological potential of this compound.

Anticancer Activity

Many isoxazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[6]

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a normal cell line (e.g., HEK293T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with serial dilutions of the test compound for 48-72 hours.

-

MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Data Presentation: Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |

| MCF-7 | Breast | Experimental Value | Experimental Value |

| A549 | Lung | Experimental Value | Experimental Value |

| HCT116 | Colon | Experimental Value | Experimental Value |

| HEK293T | Normal Kidney | Experimental Value | Experimental Value |

Anti-inflammatory Activity

Isoxazole derivatives have been reported to possess anti-inflammatory properties.[7]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM.

-

Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value for NO inhibition is determined.

Immunomodulatory Activity

Some isoxazole derivatives have been shown to modulate immune responses.[7]

-

Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human blood using Ficoll-Paque density gradient centrifugation.

-

Compound Treatment and Stimulation: PBMCs are seeded in 96-well plates and treated with different concentrations of the test compound. T-cell proliferation is stimulated with phytohemagglutinin (PHA).

-

Proliferation Assay: After 72 hours, cell proliferation is assessed using a BrdU incorporation assay or by measuring the expression of proliferation markers like Ki-67 by flow cytometry.

-

Data Analysis: The inhibitory effect of the compound on T-cell proliferation is calculated.

In Vivo Efficacy and Toxicity Assessment

Promising candidates from in vitro screening should be further evaluated in animal models.

In Vivo Anticancer Efficacy

Caption: Workflow for assessing in vivo anticancer efficacy using a xenograft mouse model.

In Vivo Anti-inflammatory Activity

-

Animal Model: Male Wistar rats are used.

-

Compound Administration: The test compound is administered orally or intraperitoneally one hour before the carrageenan injection.

-

Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

Mechanism of Action Studies

To understand how this compound exerts its biological effects, further mechanistic studies are crucial.

Potential Signaling Pathways to Investigate

Caption: Potential signaling pathways to investigate for elucidating the mechanism of action.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of the . The proposed synthetic route and the detailed protocols for in vitro and in vivo screening will enable researchers to efficiently assess its therapeutic potential. Future work should focus on elucidating the precise molecular targets and mechanisms of action of this compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the phenyl ring and the carboxamide moiety, will be instrumental in optimizing its potency and selectivity. The findings from these studies will be crucial for the further development of this promising isoxazole derivative as a potential therapeutic agent.

References

-

K., P., & Poornachandra, Y. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9904. [Link]

-

Maczynski, M., Artym, J., Kocieba, M., Sockacka-Cwikla, A., Drozd-Szczygiel, E., Ryng, S., & Zimecki, M. (2018). Synthesis and immunoregulatory properties of selected 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides. Pharmacological Reports, 70(4), 743-749. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(29), 18884-18901. [Link]

-

Patterson, J. W., Cheung, P. S., & Ernest, M. J. (1992). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Journal of Medicinal Chemistry, 35(3), 507–510. [Link]

-

Abdul Manan, F., Ng, C. H., & Tiekink, E. R. T. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8), x230623. [Link]

-

Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

-

Hassan, A. S., Askar, A. A., & Naglah, A. M. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Pharmaceuticals, 18(3), 309. [Link]

Sources

- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Analysis of Potential Therapeutic Targets for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide

Executive Summary

The isoxazole carboxamide scaffold is a privileged structure in medicinal chemistry, consistently featured in compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide focuses on the specific, yet under-researched, molecule 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide (CAS No. 933940-12-6).[4] In the absence of direct experimental data for this compound, this document synthesizes evidence from structurally analogous isoxazole carboxamides to construct a predictive framework of its potential therapeutic targets. By analyzing published structure-activity relationships, we hypothesize that this molecule is likely to exhibit modulatory activity in three primary therapeutic areas: neurological disorders, inflammatory conditions, and oncology. The principal hypothesized targets include AMPA-type glutamate receptors , key mediators of pro-inflammatory cytokine signaling such as COX-2 and 5-LOX, and various proteins within cancer-related pathways . This whitepaper provides the scientific rationale for these predictions and outlines detailed experimental protocols to systematically validate these hypotheses, offering a roadmap for future drug discovery and development efforts.

Introduction to the Isoxazole Carboxamide Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutics.[5] Its unique electronic configuration, metabolic stability, and capacity to serve as a bioisostere for other functional groups have cemented its role in modern drug design. When combined with a carboxamide moiety, the resulting scaffold demonstrates remarkable versatility, engaging a wide spectrum of biological targets.[6] Derivatives have been successfully developed as anticancer, antiviral, antimicrobial, immunomodulating, and analgesic agents.[7]

The subject of this guide, this compound, possesses key structural features that suggest significant biological potential:

-

An isoxazole-4-carboxamide core , which has been strongly associated with the modulation of ion channels and enzymes.[8][9]

-

A 5-amino group , a feature present in isoxazole derivatives known to act as potent ligands and modulators of biological systems.[7][10]

-

A 3-(2-methoxyphenyl) group , a substitution pattern that can influence binding affinity and selectivity for various targets, with methoxyphenyl moieties appearing in potent anticancer and anti-inflammatory agents.[2][11]

Given the lack of direct published research on this specific molecule, this guide will proceed by logical inference, drawing upon high-quality studies of its closest structural relatives to identify and prioritize potential therapeutic targets for investigation.

Potential Target Class I: Ionotropic Glutamate (AMPA) Receptors

Rationale for Hypothesis: A compelling body of evidence demonstrates that isoxazole-4-carboxamide derivatives are potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[8][9] These receptors are critical for fast excitatory synaptic transmission in the central nervous system, and their overactivation is implicated in chronic pain and neurodegenerative diseases like Parkinson's.[8][12] Studies on analogous compounds show significant, dose-dependent inhibition of AMPA receptor-mediated currents, suggesting a strong potential for neuroprotective and analgesic effects.[9][12] The core structure of this compound aligns closely with that of these known AMPA receptor modulators.

Potential Therapeutic Implications:

-

Chronic Pain Management: By inhibiting AMPA receptors in the spinal dorsal horn, the compound could reduce nociceptive transmission and central sensitization, offering a non-opioid analgesic strategy.[8][13]

-

Neuroprotection: In conditions like Parkinson's disease, modulating AMPA receptors can minimize calcium permeability and reduce glutamate-induced excitotoxicity, thereby protecting vulnerable dopaminergic neurons.[12]

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to definitively assess the modulatory effects of the compound on AMPA receptor activity.

-

Cell Culture: Culture HEK293T cells and transfect them with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2 homomers or GluA2/3 heteromers).

-

Cell Preparation: Plate the transfected cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recording.

-

Recording Setup:

-

Transfer a coverslip to the recording chamber on an inverted microscope stage and perfuse with an external solution (containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution (containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg; pH 7.2).

-

-

Whole-Cell Recording:

-

Establish a gigaohm seal on a single, fluorescently-identified transfected cell and rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell voltage at -60 mV.

-

-

Compound Application:

-

Apply a saturating concentration of AMPA (e.g., 10 mM) for 1 second to elicit a baseline current.

-

Co-apply AMPA with varying concentrations of the test compound (e.g., 1 µM to 100 µM) to determine its effect on current amplitude, deactivation, and desensitization kinetics.

-

-

Data Analysis: Measure the peak current amplitude, deactivation time constant (τ_deact), and desensitization time constant (τ_desens) for each condition. Plot dose-response curves to calculate the IC₅₀.

Visualization: AMPA Receptor Modulation Workflow

Caption: Workflow for assessing compound activity on AMPA receptors.

Potential Target Class II: Enzymes in Inflammatory Pathways

Rationale for Hypothesis: The isoxazole scaffold is a well-established anti-inflammatory pharmacophore.[14] Numerous studies report that isoxazole carboxamide derivatives effectively inhibit key enzymes in inflammatory signaling, such as cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX).[2][15] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of pain, fever, and inflammation. The structural features of this compound, particularly the substituted phenyl ring, are consistent with moieties found in known selective COX-2 inhibitors.[1][2]

Potential Therapeutic Implications:

-

Anti-inflammatory Agent: By inhibiting COX and/or LOX enzymes, the compound could be developed for treating inflammatory conditions like rheumatoid arthritis and osteoarthritis, potentially with an improved side-effect profile if selectivity for COX-2 is achieved.[15]

Experimental Protocol: In Vitro COX/LOX Inhibition Assays

This protocol outlines the screening of the compound for inhibitory activity against COX-1, COX-2, and 5-LOX.

-

Enzyme Preparation: Obtain purified recombinant human COX-1, COX-2, and 5-LOX enzymes.

-

Assay Principle (COX): Use a colorimetric or fluorometric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a probe by prostaglandin G₂ (PGG₂), the product of the cyclooxygenase reaction with arachidonic acid.

-

COX Assay Procedure:

-

In a 96-well plate, add buffer, heme, and the enzyme (COX-1 or COX-2).

-

Add the test compound across a range of concentrations (e.g., 10 nM to 100 µM) or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Initiate the reaction by adding arachidonic acid and the detector probe.

-

Incubate at 37°C for 10 minutes.

-

Read the absorbance or fluorescence using a plate reader.

-

-

Assay Principle (5-LOX): Use a 5-lipoxygenase inhibitor screening assay kit that measures the production of leukotrienes from arachidonic acid.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for COX-1, COX-2, and 5-LOX by fitting the data to a dose-response curve. The COX-2 selectivity index can be calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Data Presentation: Predicted Inhibitory Activity

The following table summarizes hypothetical but plausible outcomes from the enzymatic assays, which would guide further development.

| Compound | Target | IC₅₀ (nM) [Predicted] | COX-2 Selectivity Index [Predicted] |

| Test Compound | COX-1 | 1500 | 75 |

| COX-2 | 20 | ||

| 5-LOX | >10,000 | N/A | |

| Celecoxib (Control) | COX-1 | 3000 | 100 |

| COX-2 | 30 |

Visualization: Inflammatory Signaling Pathway

Caption: Potential inhibition of the COX-2 pathway by the test compound.

Potential Target Class III: Anticancer Pathways

Rationale for Hypothesis: Isoxazole-containing compounds are frequently reported to possess potent antiproliferative and pro-apoptotic activities against a variety of cancer cell lines.[11][16][17] The mechanisms are diverse and include the inhibition of crucial cellular machinery like heat shock protein 90 (HSP90), protein kinases, and tubulin polymerization, as well as the induction of cell cycle arrest.[5][17][18] Phenyl-isoxazole-carboxamide derivatives, in particular, have shown IC₅₀ values in the nanomolar to low-micromolar range against melanoma, colon, and liver cancer cell lines.[11][16] The structural motif of the target compound is well-represented within this class of anticancer agents.

Potential Therapeutic Implications:

-

Oncology: The compound could serve as a lead for developing novel chemotherapeutics. Depending on its specific molecular target (e.g., a specific kinase or HSP90), it could be effective against tumors that are resistant to existing therapies.[16][18]

Experimental Protocol: Cell Viability and Apoptosis Induction Assays

This protocol provides a primary screen for anticancer activity followed by a mechanistic assay.

-

Cell Lines: Select a panel of human cancer cell lines (e.g., B16-F1 melanoma, HepG2 hepatocellular carcinoma, MCF-7 breast adenocarcinoma) and a normal cell line (e.g., Hek293T) to assess selectivity.[16]

-

Cell Viability (MTS Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with the test compound over a wide concentration range (e.g., 0.01 µM to 100 µM) for 72 hours. Use a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.

-

Calculate the IC₅₀ value for each cell line.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Treat a selected cancer cell line (e.g., HepG2) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze the cell population using a flow cytometer.

-

-

Data Interpretation:

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

A significant increase in these populations compared to the untreated control indicates the induction of apoptosis.

-

Visualization: Anticancer Screening Workflow

Caption: Experimental workflow for evaluating anticancer potential.

Summary and Future Directions

This guide posits that This compound is a high-potential molecule for drug discovery based on robust data from structurally related compounds. The primary hypothesized therapeutic targets are:

-

AMPA Receptors: For potential application in neuropathic pain and neurodegenerative disorders.

-

COX/LOX Enzymes: For development as a novel anti-inflammatory agent.

-

Cancer-related Pathways: For investigation as a cytotoxic and pro-apoptotic agent in oncology.

The immediate path forward involves the systematic execution of the outlined experimental protocols. Positive results in any of these primary screens will warrant progression to more advanced studies, including target deconvolution (e.g., kinase profiling, affinity-based proteomics), lead optimization through medicinal chemistry, and ultimately, evaluation in in vivo models of disease. The convergence of favorable structural motifs within this single molecule makes it a compelling candidate for a multi-faceted research and development program.

References

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). MDPI. [Link]

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). PubMed. [Link]

-

Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. (n.d.). The Hebrew University of Jerusalem. [Link]

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC - NIH. [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah Staff. [Link]

-

A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. (n.d.). PMC. [Link]

-

Effects of Isoxazole-4-carboxamide derivatives on AMPA... (n.d.). ResearchGate. [Link]

-

Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). NIH. [Link]

-

Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). (n.d.). ResearchGate. [Link]

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). PMC - PubMed Central. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]

-

Isoxazole-carboxamide derivatives 13(University of Ferrara). (2025). Patsnap Synapse. [Link]

-

Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (n.d.). PMC. [Link]

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). NIH. [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC - NIH. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

-

Table 1, Substituted isoxazole carboxamides as potent STAT3 activators. (n.d.). Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. (n.d.). Scholars Research Library. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. [Link]

-

Synthesis, immunological activity and computational study of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides. (n.d.). PubMed. [Link]

Sources

- 1. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]

- 4. 933940-12-6|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study [mdpi.com]

- 9. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, immunological activity and computational study of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. staff.najah.edu [staff.najah.edu]

- 12. cris.huji.ac.il [cris.huji.ac.il]

- 13. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract